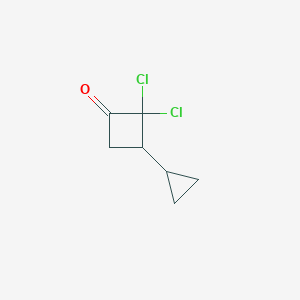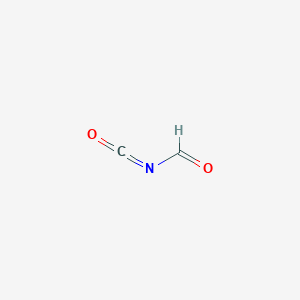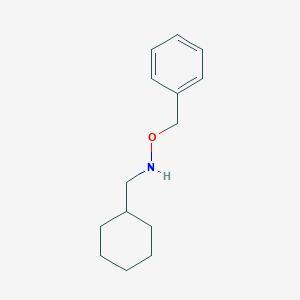
2,2-Dichloro-3-cyclopropylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one typically involves the reaction of cyclopropyl ketones with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available cyclopropyl derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclopropylcyclobutanone derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclopropylcyclobutanone.
Oxidation: Formation of cyclopropylcarboxylic acids.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-cyclopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one involves its interaction with molecular targets through its reactive chlorine atoms and cyclopropyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by the strain in the cyclobutane ring and the electron-withdrawing effects of the chlorine atoms .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylcyclobutanone: Lacks the chlorine substituents, making it less reactive.
2,2-Dichlorocyclobutanone: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ketone: Different ring structure, leading to different reactivity and applications .
Uniqueness
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring, the electron-withdrawing chlorine atoms, and the sterically demanding cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
112641-87-9 |
|---|---|
Fórmula molecular |
C7H8Cl2O |
Peso molecular |
179.04 g/mol |
Nombre IUPAC |
2,2-dichloro-3-cyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(3-6(7)10)4-1-2-4/h4-5H,1-3H2 |
Clave InChI |
UFOITYTXLGRJAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC(=O)C2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)



![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


